molecular formula C11H6Cl3NOS B2766923 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide CAS No. 391225-54-0

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide

Cat. No.: B2766923
CAS No.: 391225-54-0
M. Wt: 306.59
InChI Key: LWTFZCDNGHTZES-UHFFFAOYSA-N
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Description

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Safety and Hazards

  • No Antidote : Unlike warfarin, there is no specific antidote for Rivaroxaban-induced bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 3,5-dichloroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions may vary, but it generally requires stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thiophene or aromatic derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-phenylthiophene-2-carboxamide
  • 3,5-dichloro-N-phenylthiophene-2-carboxamide
  • 5-chloro-N-(3-chlorophenyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide is unique due to the presence of multiple chlorine atoms on both the thiophene and aromatic rings. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of chlorine atoms may enhance its binding affinity to certain molecular targets, thereby increasing its potency and selectivity in various applications.

Properties

IUPAC Name

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NOS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-10(14)17-9/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTFZCDNGHTZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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